molecular formula C12H9N3 B3179930 2-Phenyl-2-pyrazin-2-ylacetonitrile CAS No. 1080-87-1

2-Phenyl-2-pyrazin-2-ylacetonitrile

Cat. No.: B3179930
CAS No.: 1080-87-1
M. Wt: 195.22 g/mol
InChI Key: WOSTXRNGUMYIBI-UHFFFAOYSA-N
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Description

2-Phenyl-2-pyrazin-2-ylacetonitrile is a nitrile-containing compound featuring a phenyl group and a pyrazine ring attached to a central acetonitrile backbone. Nitriles of this type are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form diverse functional groups (e.g., amines, carboxylic acids) via hydrolysis or reduction.

Properties

IUPAC Name

2-phenyl-2-pyrazin-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-8-11(10-4-2-1-3-5-10)12-9-14-6-7-15-12/h1-7,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSTXRNGUMYIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-pyrazin-2-ylacetonitrile typically involves the reaction of pyrazine derivatives with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-pyrazin-2-ylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-2-pyrazin-2-ylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-pyrazin-2-ylacetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural analogs and their substituent variations:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
2-Phenyl-2-pyrazin-2-ylacetonitrile Acetonitrile Phenyl, Pyrazin-2-yl C₁₂H₈N₄ 208.22 (calc.) Pyrazine ring for bioactivity
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Acetonitrile 4-Methoxyphenyl, Piperazin-1-yl C₁₃H₁₇N₃O 231.3 Methoxy enhances solubility
2-Isocyanato-2-phenylacetonitrile Acetonitrile Phenyl, Isocyanato C₉H₆N₂O 158.16 (calc.) Reactive isocyanato group
Phenyl-2-nitropropene Propene backbone Phenyl, Nitro C₉H₉NO₂ 163.2 Nitro group for electrophilicity

Key Insights :

  • Pyrazine vs. Piperazine/Pyridine : The pyrazine ring (N-heterocycle) in the target compound may confer distinct electronic and steric properties compared to piperazine (e.g., ) or pyridine (e.g., ) substituents. Piperazine derivatives often exhibit enhanced solubility due to their basicity, while pyrazine’s aromaticity may improve stability in aromatic substitution reactions .
  • Functional Group Variations : The isocyanato group in introduces high reactivity for polymer or urea formation, contrasting with the nitro group in , which is electron-withdrawing and facilitates nucleophilic additions.

Comparison :

  • Yield and Methods: MK56 (pyrazolo-pyrimidinone): 50% yield via column chromatography (9:1 DCM:MeOH) . Zinc(II) phthalocyaninates: Synthesized from dinitrile derivatives using Zn(OAc)₂, characterized by NMR and UV/vis spectroscopy .
  • Purification : Recrystallization (e.g., EtOH:H₂O in ) is common for nitriles, while phthalocyanines require specialized techniques like Soxhlet extraction .

Physical and Chemical Properties

Property This compound (Inferred) 2-(1-Piperazinyl)pyridine 2-Acetyl Pyrazine
Physical State Solid (likely crystalline) Liquid (clear, colorless-yellow) Liquid or solid (flavoring agent)
Solubility Moderate in polar aprotic solvents Soluble in water Soluble in organic solvents
Boiling Point ~250–300°C (est.) 120–122°C Not provided
Stability Stable under inert conditions Air-sensitive Stable as flavoring agent

Key Differences :

  • The pyrazine-containing compound likely has higher thermal stability than 2-(1-piperazinyl)pyridine due to aromatic conjugation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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